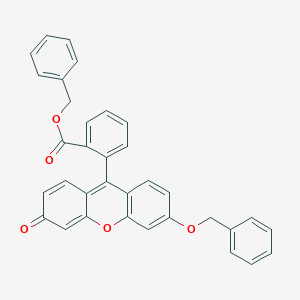

Dibenzylfluorescein

Vue d'ensemble

Description

Dibenzylfluorescein (DBF) is a fluorogenic substrate widely used in high-throughput screening (HTS) assays to evaluate the activity and inhibition of cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, CYP2C19, CYP3A4, and CYP19 (aromatase) . Its mechanism involves enzymatic dealkylation by CYPs, releasing fluorescein, which emits fluorescence at 530 nm (excitation: 485 nm) . DBF’s stability, compatibility with microplate formats, and adaptability to diverse enzyme systems (e.g., recombinant human CYPs, insect cell-expressed enzymes) make it a cornerstone in drug metabolism and toxicity studies . It is also critical in assessing endocrine disruption risks, such as aromatase inhibition during pregnancy .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La dibenzylfluorescéine est synthétisée par une série de réactions chimiques impliquant le couplage de groupes benzyliques à la fluorescéine. La réaction implique généralement l'utilisation de chlorure de benzyle et de fluorescéine en présence d'une base telle que le carbonate de potassium . La réaction est effectuée sous reflux pour assurer le couplage complet des groupes benzyliques à la molécule de fluorescéine.

Méthodes de production industrielle

La production industrielle de dibenzylfluorescéine suit des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Primary Chemical Reactions

DBF undergoes two principal reactions under biological and laboratory conditions:

Enzymatic Dealkylation by CYP Isoforms

DBF serves as a substrate for multiple CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP19 (aromatase) . The reaction involves O-dealkylation , where benzyl groups are cleaved to produce fluorescein derivatives:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| CYP-mediated dealkylation | CYP isoforms + NADPH cofactor (pH 7.4, 37°C) | Fluorescein benzyl ester |

- Mechanism :

Base-Catalyzed Hydrolysis

Fluorescein benzyl ester undergoes hydrolysis in alkaline conditions to release fluorescein:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Hydrolysis | 2 M NaOH (room temperature) | Fluorescein |

- Key Insight : Direct treatment of DBF with 2 M NaOH bypasses enzymatic steps, decomposing it into fluorescein benzyl ether and fluorescein .

Kinetic Parameters of CYP-Mediated Reactions

DBF exhibits substrate-specific kinetics across CYP isoforms:

| CYP Isoform | Apparent (µM) | Source | |

|---|---|---|---|

| CYP3A4 | 0.87–2.9 | 1.35 ± 0.6 µM/min (RFU/min) | |

| CYP2C19 | 1.1–3.0 | Not quantified | |

| CYP2C9 | 0.42–0.6 | 0.42 ± 0.1 µM/min |

- Notes :

Structural and Mechanistic Insights

- Binding Orientation : Molecular docking reveals DBF binds CYP19 (aromatase) with its O-dealkylation site near the heme iron and residue T310 .

- Fluorogenic Mechanism : Non-fluorescent DBF becomes fluorescent upon dealkylation, enabling real-time monitoring of CYP activity .

Environmental Influences on Reactivity

Comparative Analysis of Fluorogenic Substrates

| Substrate | Target Enzymes | Fluorescence (/) |

|---|---|---|

| DBF | CYP3A4, CYP2C9, etc. | 485 nm / 535 nm |

| Resorufin ethyl ether | CYP1A2, CYP2D6 | 560 nm / 590 nm |

| 3-O-Methyl fluorescein | CYP2C19 | 485 nm / 535 nm |

Limitations and Challenges

Applications De Recherche Scientifique

High-Throughput Screening (HTS) Assays

DBF is utilized as a fluorogenic probe in HTS assays, particularly for evaluating the activity of cytochrome P450 enzymes. Its efficiency has been demonstrated in several studies:

- CYP Enzyme Activity : DBF acts as a selective substrate for CYP3A4, CYP2C8, CYP2C9, and CYP2C19, allowing researchers to assess the inhibitory effects of various compounds on these enzymes. For instance, automated fluorometric assays using DBF have been employed to investigate the inhibitory effects of drugs like ketoconazole and miconazole on human liver microsomes, showcasing its utility in drug-drug interaction studies .

- Antiviral Drug Screening : In a study involving an HIV/HCV antiviral drug mini-library, DBF was identified as a superior probe for screening potential inhibitors of CYP3A7. This highlights its role in identifying both known and novel compounds that could impact drug metabolism .

Pharmacokinetic Studies

DBF's ability to serve as a substrate for CYP enzymes makes it essential in pharmacokinetic research:

- Metabolic Pathway Analysis : Researchers have utilized DBF to explore the metabolic pathways of various drugs by measuring the formation of fluorescent metabolites. This has implications for understanding drug efficacy and safety profiles .

- Inhibition Studies : DBF has been employed to determine the IC50 values of known inhibitors such as ritonavir and lopinavir, providing insights into their interactions with CYP enzymes .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of DBF:

- Enzyme Kinetics : A study investigated the interaction between DBF and cytochrome P450 oxidoreductase, revealing insights into the kinetic parameters governing enzyme activity. This research aids in understanding how different substrates influence enzymatic reactions .

- Aromatase Inhibition : DBF has also been used to evaluate aromatase inhibitors derived from natural sources, such as Broussonetia papyrifera. This research contributes to the development of therapeutic agents for conditions like breast cancer .

Comparative Performance with Other Probes

DBF has been compared with other fluorescent probes to assess its performance in HTS applications. Key parameters include:

| Parameter | This compound (DBF) | Other Probes |

|---|---|---|

| Signal-to-noise ratio | Superior | Variable |

| Z′ factor | High | Moderate |

| Cost per assay | Competitive | Higher |

| Selectivity for CYP enzymes | High | Variable |

This table illustrates that DBF not only meets but often exceeds the criteria necessary for effective high-throughput screening.

Mécanisme D'action

Dibenzylfluorescein exerts its effects through dealkylation by cytochrome P450 enzymes. The dealkylation reaction results in the formation of a fluorescein ester, which can be further hydrolyzed to fluorescein in the presence of a base . The fluorescent product can be quantitated, allowing researchers to assess the catalytic activity of cytochrome P450 enzymes .

Comparaison Avec Des Composés Similaires

DBF is compared to structurally distinct fluorometric substrates, including benzyloxytrifluoromethylcoumarin (BFC), benzyloxyresorufin (BzRes), and 7-benzyloxyquinoline (BQ), based on specificity, sensitivity, and applicability.

Table 1: Key Features of CYP3A4 Fluorometric Substrates

Key Findings:

Sensitivity and Inhibition Profiling :

- DBF and BFC are the most sensitive substrates for detecting CYP3A4 inhibition, with DBF showing broader applicability across CYPs (e.g., CYP2C19, CYP19) .

- In a study of 27 inhibitors, IC₅₀ values varied 29-fold on average across substrates, with DBF and BFC providing the most reliable inhibition data .

- Example: For benzohomoadamantane-derived compounds, CYP3A4 IC₅₀ values using DBF were 3–20-fold higher than those with BFC, highlighting substrate-dependent potency differences .

Specificity and Cross-Reactivity :

- DBF is metabolized by CYP3A4, CYP2C isoforms, and aromatase, whereas BFC is selective for CYP3A4 .

- In feline CYP3A studies, DBF outperformed BFC due to better solubility and metabolic stability .

Technical Advantages: DBF’s fluorescence signal is amplified by NaOH treatment, reducing background noise and enhancing assay precision . It is validated in cell-based models (e.g., KGN cells for aromatase) and recombinant enzyme systems, yielding reproducible IC₅₀ values (e.g., 246–251 μg/mL for Ma-Huang-Tang) .

Limitations :

Activité Biologique

Dibenzylfluorescein (DBF) is a fluorogenic compound primarily utilized as a substrate for various cytochrome P450 (CYP) isoforms, particularly CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19). Its biological activity is significant in pharmacological and toxicological research, especially in evaluating drug metabolism and interactions. This article explores the biological activity of DBF, including its mechanisms of action, applications in high-throughput screening (HTS), and case studies demonstrating its utility.

DBF acts as a substrate for specific cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The metabolic process involves the dealkylation of DBF to form fluorescein benzyl ester, which can be further hydrolyzed to fluorescein, especially in the presence of sodium hydroxide (NaOH) . The typical Km value for DBF ranges from 0.87 to 1.9 µM, indicating its efficiency as a substrate under physiological conditions .

Reaction Process

- Incubation : Mixtures containing DBF and CYP enzymes are incubated at 37°C.

- Termination : Reactions are terminated by cooling and centrifugation.

- Analysis : Supernatants are analyzed using LC-MS to quantify metabolites.

Applications in High-Throughput Screening

DBF has been identified as an effective probe for HTS assays due to its favorable fluorescence properties. It provides a robust signal-to-noise ratio and can be used to screen libraries of compounds for their inhibitory effects on CYP enzymes .

Comparison of Substrate Performance

| Substrate | Km (µM) | Features |

|---|---|---|

| This compound (DBF) | 0.87-1.9 | Excellent for CYP3A4 |

| Resorufin ethyl ether | 0.8 | Substrate for CYP1A2 |

| Luciferin-PPXE | N/A | Used in various CYP assays |

The use of DBF in HTS has shown promise in identifying inhibitors for CYP3A7, which is particularly relevant for drug development targeting neonatal populations .

Study 1: Metabolism-Dependent Inhibition

A study evaluated the metabolism-dependent inhibition of CYP3A using DBF alongside other substrates like midazolam. The results indicated that DBF could effectively measure IC50 values and assess the impact of various compounds on CYP activity .

Study 2: Antiviral Drug Screening

In another study, DBF was utilized to screen an HIV/HCV antiviral drug library. The findings demonstrated that DBF could identify both known and unknown inhibitors of CYP3A7, showcasing its versatility in pharmacological research .

Study 3: Genetic Variants Impacting Drug Metabolism

Research has also highlighted how genetic variants affecting CYP3A4 can influence drug metabolism and patient outcomes. In patients with specific genetic variants, altered metabolism rates were observed when using DBF as a substrate, emphasizing its role in personalized medicine .

Q & A

Basic Research Questions

Q. What is the standard experimental protocol for measuring CYP3A4 activity using DBF as a fluorogenic substrate?

DBF is incubated with CYP isoforms (e.g., 15 pmol CYP2C19), NADPH-regenerating systems (1.13 mM NADP, 12.5 mM isocitrate, etc.), and Tris-HCl buffer (pH 7.4) at 37°C for 30–60 minutes. Reactions are quenched at 4°C, followed by LC-MS analysis of metabolites like fluorescein benzyl ester . Fluorescence detection (Ex=485 nm, Em=535 nm) is standard, with DBF’s Kₘ values (0.87–1.9 µM) guiding substrate concentration optimization .

Q. How should DBF be stored and prepared to ensure stability in enzymatic assays?

DBF powder should be stored at -20°C for up to 3 years, while solutions in solvents (e.g., DMSO) are stable at -80°C for 1 year. For in vitro assays, prepare stock solutions in anhydrous DMSO to avoid hydrolysis, and protect from light to prevent photodegradation .

Q. What controls are essential when using DBF to monitor CYP inhibition or induction?

Include:

- Negative controls : Reactions without NADPH or CYP enzymes to confirm enzymatic dependency.

- Chemical controls : 2M NaOH to hydrolyze DBF into fluorescein benzyl ether, validating metabolite identification.

- Reference inhibitors : Azamulin or CYP3cide (for CYP3A selectivity studies) to benchmark inhibition curves .

Advanced Research Questions

Q. How can researchers resolve discrepancies in DBF-derived CYP activity data between isoforms (e.g., CYP3A4 vs. CYP3A5)?

- Pre-incubation conditions : CYP3A4 inhibition by azamulin is NADPH-dependent, while CYP3A5 inhibition is not, highlighting isoform-specific mechanistic differences .

- Probe selection : Compare DBF with alternative probes (e.g., luciferin-PPXE or midazolam) to identify isoform-specific biases. For example, midazolam hydroxylation may better reflect CYP3A4 activity in human liver microsomes (HLMs) .

- Data normalization : Use isoform-specific activity ratios (e.g., CYP3A7 vs. CYP3A4) to account for variable expression levels .

Q. What methodological strategies mitigate interference from endogenous fluorophores in DBF-based assays?

- Chromatographic separation : Use LC-MS to distinguish DBF metabolites (e.g., fluorescein benzyl ester) from background fluorescence.

- Blank subtraction : Include microsomal preparations without DBF to quantify autofluorescence.

- Wavelength optimization : Adjust Ex/Em settings to minimize overlap with co-eluting compounds .

Q. How can DBF data be statistically validated for enzyme kinetics and inhibition studies?

- Curve fitting : Use GraphPad Prism to fit data to one-site hyperbolic models (for Kₘ/Vₘₐₓ) or sigmoidal dose-response curves (for IC₅₀).

- Cheng-Prusoff correction : Calculate Kᵢ values for competitive inhibitors using the equation Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the DBF concentration .

- Replicate consistency : Perform triplicate incubations with error bars representing standard deviations to assess variability .

Q. What ethical and practical considerations apply when integrating DBF assays into preclinical drug interaction studies?

- Relevance to human physiology : Validate DBF results against clinical CYP probe drugs (e.g., midazolam for CYP3A4) to ensure translational relevance.

- Ethical sourcing : Use commercially available HLMs or recombinant CYPs with documented consent and ethical approval .

- Data transparency : Publish raw fluorescence/LC-MS data in supplementary materials to enable reproducibility .

Q. Methodological Troubleshooting

Q. Why might DBF fluorescence signals diminish unexpectedly during long-term assays?

- Photobleaching : Shield plates from light during incubation.

- Enzyme instability : Add protease inhibitors to microsomal preparations or reduce incubation times.

- Solvent effects : Ensure DMSO concentrations remain <1% (v/v) to avoid CYP inhibition .

Q. How should researchers address contradictions between DBF-based activity and immunoblot/RT-PCR data for CYP expression?

- Post-translational regulation : CYP activity may not correlate with mRNA/protein levels due to phosphorylation or heme availability.

- Allosteric modulation : Test for endogenous modulators (e.g., testosterone for CYP3A4) that alter activity without affecting expression .

Q. Data Presentation Guidelines

- Figures : Avoid overcrowding graphs with multiple CYP isoforms; use separate panels for clarity (Example: Figure 4 in ).

- Supplementary materials : Deposit full kinetic datasets, LC-MS chromatograms, and inhibitor curves to comply with journal guidelines .

- Citations : Prioritize primary literature describing DBF’s validation as a CYP substrate over vendor-supplied data .

Propriétés

IUPAC Name |

benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJGKSLPSGPFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97744-44-0 | |

| Record name | Dibenzylfluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.